molecular formula C11H22ClNO2 B6219644 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride CAS No. 2751610-44-1

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride

Cat. No.: B6219644
CAS No.: 2751610-44-1
M. Wt: 235.8
InChI Key:
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Description

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl ring, a dimethylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride typically involves the reaction of cyclohexylamine with dimethylamine and subsequent reaction with propanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in producing the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)propionic acid hydrochloride
  • 4-(Dimethylamino)butyric acid hydrochloride
  • N,N-Dimethylglycine hydrochloride

Uniqueness

3-[1-(dimethylamino)cyclohexyl]propanoic acid hydrochloride is unique due to its specific structural features, such as the cyclohexyl ring and the dimethylamino group. These features confer distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

2751610-44-1

Molecular Formula

C11H22ClNO2

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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